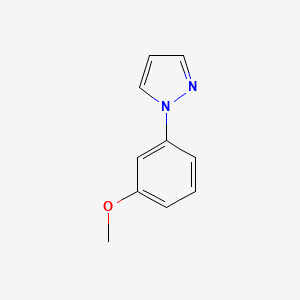

1-(3-methoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJXNTPMSNGZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647832 | |

| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613686-10-5 | |

| Record name | 1-(3-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Methoxyphenyl 1h Pyrazole and Its Derivatives

Strategies for Constructing the 1H-Pyrazole Nucleus

The construction of the 1H-pyrazole ring can be achieved through several strategic approaches, including cycloaddition reactions, palladium-catalyzed cross-coupling, and one-pot multicomponent reactions. These methods offer varying degrees of regioselectivity, functional group tolerance, and efficiency.

Regioselective [3+2] Cycloaddition Approaches

[3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.

A novel and regioselective method for synthesizing polysubstituted pyrazoles involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. acs.orgnih.gov This approach utilizes the unique reactivity of 2-alkynyl-1,3-dithianes, which act as umpolung synthons, allowing for efficient pyrazole (B372694) construction under mild conditions. acs.orgnih.gov The reaction exhibits excellent regioselectivity and tolerates a broad range of functional groups. acs.org For instance, the reaction of various 2-substituted-1,3-dithiane derivatives with sydnones in the presence of potassium tert-butoxide (KOt-Bu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature affords 1,3,4-trisubstituted pyrazoles in good yields. acs.org The dithianyl group in the resulting pyrazole can be further derivatized, highlighting the synthetic versatility of this method. acs.org

A proposed mechanism for this transformation involves the deprotonation of the sydnone (B8496669) and the isomerization of the 2-alkynyl-1,3-dithiane to an allenic sulfonium (B1226848) salt under basic conditions. Subsequent nucleophilic attack of the sydnone on the allene, followed by cyclization and elimination of a sulfur-containing species, leads to the formation of the pyrazole ring. rsc.org

Table 1: Examples of Base-Mediated Annulations of 2-Alkynyl-1,3-Dithianes and Sydnones

| 2-Alkynyl-1,3-dithiane | Sydnone | Product | Yield (%) |

| Phenyl-substituted | Phenyl-substituted | 1,4-Diphenyl-3-(1,3-dithian-2-yl)-1H-pyrazole | 72 |

| m-Tolyl-substituted | Phenyl-substituted | 1-Phenyl-3-(1,3-dithian-2-yl)-4-(m-tolyl)-1H-pyrazole | 64 |

| p-Anisyl-substituted | Phenyl-substituted | 1-Phenyl-3-(1,3-dithian-2-yl)-4-(p-anisyl)-1H-pyrazole | 73 |

| Naphthyl-substituted | Phenyl-substituted | 1-Phenyl-3-(1,3-dithian-2-yl)-4-(naphthalen-2-yl)-1H-pyrazole | 70 |

Data sourced from The Journal of Organic Chemistry. acs.org

A sequential [3+2] annulation reaction between prop-2-ynylsulfonium salts and hydrazonyl chlorides provides a facile route to pyrazoles bearing functional motifs. rsc.orgrsc.org This method proceeds in moderate to good yields and accommodates a wide range of substrates. rsc.org The reaction is initiated by the base-mediated deprotonation of the hydrazonyl chloride to form a nitrile imine, a 1,3-dipole. rsc.org Simultaneously, the prop-2-ynylsulfonium salt isomerizes to an allenic sulfonium salt. rsc.org The nitrile imine then undergoes a [3+2] cycloaddition with the allenic sulfonium salt, followed by elimination of dimethyl sulfide (B99878) and isomerization to yield the desired pyrazole product. rsc.org This strategy allows for the synthesis of pyrazoles with functionalities that can be further modified. rsc.orgrsc.org

A classical and widely used method for pyrazole synthesis is the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazines. koreascience.kracs.org This reaction can be catalyzed by either acid or base. koreascience.kr Specifically, to synthesize 1-(3-methoxyphenyl)-1H-pyrazole derivatives, (3-methoxyphenyl)hydrazine (B91047) would be reacted with an appropriate α,β-unsaturated ketone. The regioselectivity of this reaction, determining whether a 1,3- or 1,5-disubstituted pyrazole is formed, can be influenced by the reaction conditions and the nature of the substituents on both the chalcone (B49325) and the hydrazine (B178648). acs.org For example, using arylhydrazine hydrochlorides tends to favor the formation of the 1,3-regioisomer, while the use of the free hydrazine base can lead to the 1,5-regioisomer. acs.org Microwave-assisted heating has been shown to accelerate these reactions, leading to high yields in shorter reaction times. acs.org

Table 2: Synthesis of Pyrazoline Analogs from Chalcones and Hydrazine

| Chalcone | Product | Yield (%) |

| (E)-3-(2,6-difluorophenyl)-1-p-tolyl-prop-2-en-1-one | 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(p-tolyl)pyrazol-1-yl)ethenone | 78 |

| (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)pyrazol-1-yl)ethenone | 70 |

Data sourced from ACS Omega. acs.org

Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl-substituted heterocycles, including 1-aryl-1H-pyrazoles. A common approach involves the coupling of a pyrazole with an aryl halide. For the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole, this would entail the N-arylation of pyrazole with 1-bromo-3-methoxybenzene or 1-chloro-3-methoxybenzene.

The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. cmu.edu Systems employing bulky, electron-rich phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)2, have proven to be highly effective for the amination of a wide variety of aryl halides, including electron-rich and functionalized substrates. cmu.edu Another strategy involves the direct C-H arylation of the pyrazole ring. For instance, palladium-catalyzed direct C-5 arylation of N-substituted pyrazoles with aryl bromides has been achieved using a ligandless palladium acetate (B1210297) catalyst promoted by benzoic acid in anisole. nih.gov

A facile one-pot synthesis of 1-aryl-1H-indazoles, a related class of compounds, has been reported from 2-bromobenzaldehydes and arylhydrazines using a palladium catalyst with chelating phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in the presence of sodium tert-butoxide. rsc.org This suggests the potential for similar palladium-catalyzed cyclization strategies for the synthesis of 1-aryl-1H-pyrazoles from appropriate precursors.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single synthetic operation. nih.govrsc.org These reactions avoid the need for isolation and purification of intermediates, saving time and resources. nih.gov

One such strategy for the synthesis of 1,3,5-trisubstituted pyrazoles involves a three-component reaction of an aldehyde, a ketone, and a hydrazine. rsc.org For the synthesis of a 1-(3-methoxyphenyl)-1H-pyrazole derivative, (3-methoxyphenyl)hydrazine would be one of the components. Another approach involves the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase, to yield 1,3,5-trisubstituted pyrazoles. nih.govacs.org This biocatalytic method operates under mild conditions and provides good yields. nih.gov

Furthermore, a four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can be used to synthesize fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org These examples highlight the versatility of MCRs in accessing a diverse range of pyrazole derivatives.

Photoredox Catalysis in Pyrazole Synthesis

Visible-light photoredox catalysis offers a green and efficient alternative for the synthesis of pyrazoles under mild conditions. nih.govorganic-chemistry.org This methodology often utilizes a photocatalyst, such as ruthenium or iridium complexes, which, upon irradiation with visible light, can initiate a series of single-electron transfer (SET) events to facilitate the desired bond formations. acs.org

One common strategy involves the [3+2] cycloaddition of in situ generated nitrilimines with alkynes. While specific examples detailing the photoredox synthesis of 1-(3-methoxyphenyl)-1H-pyrazole are not extensively documented, the general principle can be applied. For instance, the reaction of a suitable tetrazole precursor with an alkyne under visible light irradiation can generate a nitrilimine intermediate that subsequently undergoes cycloaddition to form the pyrazole ring. nih.gov

Another visible-light-promoted approach involves the cascade Glaser coupling and annulation of alkynes and hydrazines, using oxygen as a green oxidant. researchgate.net This method has been shown to be effective for a wide range of substituted phenylacetylenes and hydrazines, suggesting its potential applicability for the synthesis of 1-(3-methoxyphenyl)-1H-pyrazole from 3-methoxyphenylhydrazine and a suitable alkyne. Mechanistic studies propose that the reaction proceeds through photochemical irradiation, intramolecular hydrogen-atom-transfer (HAT), and enamine-to-imine tautomerization. researchgate.net

Functionalization and Derivatization Strategies at Key Positions

Once the 1-(3-methoxyphenyl)-1H-pyrazole core is synthesized, further functionalization can be achieved at various positions on both the phenyl and pyrazole rings to modulate its electronic and steric properties.

Introduction of the 3-Methoxyphenyl (B12655295) Moiety

The most common and direct method for introducing the 3-methoxyphenyl group at the N1 position of the pyrazole ring is through the cyclocondensation of 3-methoxyphenylhydrazine with a suitable 1,3-dicarbonyl compound. jocpr.comresearchgate.net This classical Knorr pyrazole synthesis is highly versatile and allows for the introduction of various substituents on the pyrazole ring by choosing the appropriate dicarbonyl precursor. For example, the reaction of 3-methoxyphenylhydrazine with acetylacetone (B45752) would yield 1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. acs.org

Post-Synthesis Functionalization of the Pyrazole Ring

The pyrazole ring is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups after the initial ring formation.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. chemistrysteps.comambeed.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comarkat-usa.org The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of a 4-formyl group after hydrolysis. chemistrysteps.comresearchgate.net

The synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been reported, demonstrating the feasibility of this reaction on a similar 1,3-diarylpyrazole scaffold. nih.gov A general procedure involves treating the 1-arylpyrazole with the Vilsmeier reagent, followed by heating and subsequent workup to afford the desired 4-carbaldehyde derivative. arkat-usa.org The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to achieve high yields. arkat-usa.org For instance, formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles has been achieved by heating with an excess of DMF and POCl₃ at 120°C. arkat-usa.org

A specific example of a dual functionalization via the Vilsmeier-Haack reaction involves the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde from 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, which proceeded with a moderate yield of 48%. mdpi.com

Table 1: Vilsmeier-Haack Reaction Conditions and Yields for Pyrazole Derivatives

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde | 55 | arkat-usa.org |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 70 | 24 | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | mdpi.com |

| Hydrazones | DMF, POCl₃ | 70-80 | 2 | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | ambeed.com |

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. leah4sci.commasterorganicchemistry.com In the context of pyrazole chemistry, Grignard reagents can be used to introduce alkyl or aryl substituents onto the pyrazole ring, typically by reacting with a halogenated pyrazole derivative. libretexts.orglibretexts.org

For instance, a 4-bromo-1-(3-methoxyphenyl)-1H-pyrazole derivative could be reacted with an alkyl or aryl magnesium halide in the presence of a suitable catalyst, such as a palladium or nickel complex, in a cross-coupling reaction (e.g., Kumada coupling). This would result in the substitution of the bromine atom with the alkyl or aryl group from the Grignard reagent. The synthesis of 4-bromo-1-phenyl-3-methoxy-1H-pyrazole has been reported, which could serve as a precursor for such reactions. mdpi.comresearchgate.net The reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with alkyl magnesium bromides has been shown to readily form a Grignard reagent, which can then be used to synthesize derivatives like 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. arkat-usa.org

Table 2: Examples of Grignard Reactions in Heterocyclic Synthesis

| Substrate | Grignard Reagent | Product | Application | Reference |

| Halogenated Alkene | Alkyl/Aryl Magnesium Halide | Substituted Alkene | C-C Bond Formation | tcu.edu |

| Aldehyde/Ketone | Alkyl/Aryl Magnesium Halide | Alcohol | Alcohol Synthesis | leah4sci.com |

| 4-Iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | Phenylmagnesium Bromide | 4-Phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | Arylation of Pyrazole | rsc.org |

The introduction of a bromoethyl side chain onto the pyrazole ring opens up possibilities for further functionalization through nucleophilic substitution reactions. While specific literature on nucleophilic substitutions on a bromoethyl side chain of 1-(3-methoxyphenyl)-1H-pyrazole is scarce, the general principles of such reactions on alkyl halides are well-established.

A 3-(2-bromoethyl)-1H-pyrazole derivative can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to yield a diverse range of functionalized products. For example, reaction with a primary or secondary amine would lead to the corresponding N-substituted aminoethyl pyrazole derivative. The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported, starting from a protected β-alanine precursor. researchgate.net In this synthesis, a tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate was formed and subsequently deprotected to yield the aminoethyl pyrazole. researchgate.net This demonstrates the feasibility of introducing and manipulating aminoethyl side chains on the pyrazole core.

Furthermore, the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde highlights the presence of a reactive chloroethyl side chain that can readily undergo nucleophilic substitution with various amines to furnish aminoalkoxy-functionalized compounds. mdpi.com

Reductions of Nitro Groups

The reduction of a nitro group to an amino group is a pivotal transformation in the synthesis of complex pyrazole derivatives. The resulting amine serves as a versatile handle for introducing a wide array of functional groups and for constructing new heterocyclic rings. Various methodologies have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups, which is crucial for the synthesis of elaborate molecules.

Catalytic hydrogenation is a widely employed method for this transformation. Palladium-based catalysts are particularly effective. For instance, palladium on carbon (Pd/C) is a common choice, often used with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents such as hydrazine (N₂H₄) or sodium borohydride (B1222165) (NaBH₄). Research has shown that in-situ generated palladium nanoclusters, stabilized by the nitroarene substrates themselves, can efficiently catalyze the reduction of nitroarenes to various nitrogen-containing compounds, including anilines, with high yields (up to 98%) in short reaction times at room temperature. researchgate.net The selectivity towards anilines, azoxy, azo, or hydrazo compounds can often be tuned by controlling the reaction conditions, such as the concentration of the palladium precursor and the reducing agent. researchgate.net

Another approach involves using palladium complexes with specific ligands. A hydroquinone-based palladium complex, [Pd(H₂L)(Cl)₂], has been reported as an efficient catalyst for the room-temperature reduction of nitroarenes in water, using NaBH₄ as the reducing agent. rsc.org This method is advantageous as it proceeds under mild conditions and in an environmentally benign solvent. rsc.org The catalyst loading can be as low as 0.25 mol% to achieve complete conversion in minutes for certain substrates. rsc.org Furthermore, iron-based catalysts, such as a combination of iron(III) chloride hexahydrate and 2,2′-bipyridyl, have been used with hydrazine monohydrate in water at 100 °C to give high to excellent yields of anilines, demonstrating the utility of earth-abundant metals for this transformation. researchgate.net

The selective reduction of a nitro group on a pyrazole-containing scaffold is critical. For example, in the synthesis of potential estrogen receptor ligands based on a triaryl pyrazole structure, a nitro group is often introduced and subsequently reduced to an amine. This amine can then be further functionalized. nih.gov The choice of reducing agent and catalyst is vital to avoid the reduction of other sensitive parts of the molecule.

Table 1: Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (in situ nanoclusters) | NaBH₄ | Water/Ethanol | Room Temperature, < 30 min | Anilines (and others) | researchgate.net |

| [Pd(H₂L)(Cl)₂] | NaBH₄ | Water | Room Temperature, ~10 min | Aryl amines | rsc.org |

| Pd/NHC | Triethylsilane | Not specified | Not specified | Diarylamines (reductive coupling) | nih.gov |

| FeCl₃∙6H₂O / 2,2′-bipyridyl | N₂H₄∙H₂O | Water | 100 °C, 12 h | Anilines | researchgate.net |

Derivatization Towards More Complex Scaffolds

The 1-(3-methoxyphenyl)-1H-pyrazole core is a valuable platform for building more complex molecular architectures with potential applications in medicinal chemistry and materials science. Derivatization strategies often target the C-4 and C-5 positions of the pyrazole ring, or functional groups attached to the phenyl rings.

A powerful strategy involves the introduction of a formyl group at the C-4 position of the pyrazole ring via the Vilsmeier-Haack reaction. nih.gov The resulting pyrazole-4-carboxaldehyde is a versatile intermediate. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a wide range of fused heterocyclic systems. nih.gov By reacting the aldehyde with various binucleophiles, complex scaffolds such as pyrazolyl-triazoles, pyrazolyl-pyrazolones, pyrazolyl-pyridines, and pyrazolyl-pyrimidines can be constructed. nih.gov These reactions significantly increase the molecular complexity and provide access to diverse chemical space.

Another key functional handle is a carboxylic acid group, which can be introduced at the C-3 or C-5 position. This group can be readily converted into esters, amides, and other derivatives. For example, a 1H-pyrazole-3-carboxylic acid was converted to its acid chloride and subsequently reacted with various ureas and alcohols to yield novel carboxamides and esters in good yields. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship by introducing different substituents. A regiocontrolled methodology using trichloromethyl enones and arylhydrazines allows for the selective synthesis of either 1,5- or 1,3-regioisomers of pyrazole carboxylates. acs.org

The amino group, often installed via the reduction of a nitro group as discussed previously, is another crucial point for derivatization. It can be acylated to form a wide variety of amides. A patent for 3(5)-amino-pyrazole derivatives describes the synthesis of numerous N-acyl compounds, including N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)acetamide, showcasing the utility of this approach for creating libraries of complex molecules. google.com Furthermore, reductive amination of aminopyrazoles with aldehydes provides a direct route to N-alkylated derivatives. mdpi.com

The synthesis of pyrazole-containing amino acids represents another avenue for creating complex, biologically relevant molecules. A highly regioselective condensation/aza-Michael reaction sequence has been used to produce pyrazole-derived α-amino acids, which can serve as unique building blocks in peptide synthesis. rsc.org

Table 2: Examples of Derivatization from Pyrazole Intermediates

| Starting Pyrazole Intermediate | Reagent(s) | Resulting Scaffold/Derivative | Reference |

|---|---|---|---|

| Pyrazole-4-carboxaldehyde | Semicarbazide, Thiosemicarbazide | Pyrazolyl-1,2,4-triazole-3(4H)-one | nih.gov |

| Pyrazole-4-carboxaldehyde | Cyanoacetohydrazide | Pyrazolyl-1H-pyrazol-4-carbonitrile | nih.gov |

| Pyrazole-4-carboxaldehyde | Urea, Thiourea | Pyrazolyl-pyrimidin-2(1H)-one/thione | nih.gov |

| 1H-Pyrazole-3-carboxylic acid chloride | Disubstituted ureas, Alcohols | Carboxamides, Esters | researchgate.net |

| 3(5)-Amino-pyrazole | (3-methoxyphenyl)acetyl chloride | N-Acyl pyrazole derivative | google.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, then NaBH₄ | N-(4-methoxybenzyl) pyrazole amine | mdpi.com |

Spectroscopic Data for 1-(3-methoxyphenyl)-1H-pyrazole Remains Elusive in Public Domain

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed spectroscopic data for the chemical compound 1-(3-methoxyphenyl)-1H-pyrazole . Despite extensive queries for its proton and carbon nuclear magnetic resonance (NMR) spectra, as well as two-dimensional correlation spectra, no complete experimental datasets necessary to fulfill the requested analysis could be located.

The investigation sought specific data for ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This information is fundamental for the unequivocal assignment of the molecular structure of the compound .

While the searches identified NMR data for structurally similar compounds, such as pyrazoles with different substitution patterns on the phenyl or pyrazole rings, this information is not directly applicable. The electronic environment of a molecule is highly sensitive to the nature and position of its substituents. Therefore, extrapolating data from related but distinct molecules would lead to scientifically inaccurate assignments for 1-(3-methoxyphenyl)-1H-pyrazole. For instance, data was located for 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole, but the presence of the trifluoromethyl and trimethoxyphenyl groups significantly alters the chemical shifts of the core structure compared to the target compound.

The absence of this foundational data in the public domain prevents a detailed and accurate spectroscopic elucidation as outlined in the requested article structure. Scientific integrity requires that such an analysis be based on verified, experimental findings for the specific compound of interest. Without access to primary NMR data from synthesis and characterization reports for 1-(3-methoxyphenyl)-1H-pyrazole, it is not possible to generate the requested professional and authoritative article.

Therefore, the sections on ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) cannot be completed at this time.

Advanced Spectroscopic Elucidation of 1 3 Methoxyphenyl 1h Pyrazole Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional nuclear magnetic resonance (2D NMR) technique that is indispensable for determining the spatial proximity of atoms within a molecule. It detects through-space dipolar interactions between nuclei, typically protons, that are close to each other (generally less than 5 Å), providing crucial information about the molecule's conformation and stereochemistry. nanalysis.com

For 1-(3-methoxyphenyl)-1H-pyrazole, the NOESY spectrum is predicted to reveal key correlations that confirm the connectivity and relative orientation of the methoxyphenyl and pyrazole (B372694) rings. Specifically, NOE cross-peaks would be expected between the protons of the methoxy (B1213986) group (-OCH₃) and the proton at the C2 position of the phenyl ring. Furthermore, interactions would be anticipated between the protons on the phenyl ring adjacent to the pyrazole substituent (at C2 and C6) and the protons on the pyrazole ring, particularly the proton at the C5 position. The presence of such cross-peaks provides unambiguous evidence of the through-space proximity of these groups, which is critical for confirming the regiochemistry of the linkage between the two ring systems. ktu.edumdpi.com

Table 1: Predicted NOESY Correlations for 1-(3-methoxyphenyl)-1H-pyrazole

| Interacting Protons | Expected NOE | Structural Implication |

|---|---|---|

| Methoxy (-OCH₃) ↔ Phenyl H-2 | Strong | Confirms spatial proximity and orientation of the methoxy group. |

| Phenyl H-2 ↔ Pyrazole H-5 | Medium | Confirms the 1,3-substitution pattern and relative orientation of the rings. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are used to identify functional groups and to characterize the bonding framework of a compound. The IR spectrum arises from changes in the dipole moment during a vibration, while Raman scattering results from changes in the polarizability.

The vibrational spectrum of 1-(3-methoxyphenyl)-1H-pyrazole is characterized by contributions from the pyrazole ring, the substituted benzene (B151609) ring, and the methoxy group. A closely related analog, 1-(3-methoxyphenyl)-3-phenyl-1H-pyrazole, exhibits characteristic IR absorption bands at 3060, 2936, 1597, 1508, 1246, 1024, 750, and 692 cm⁻¹. rsc.org The FT-Raman spectrum of the isomer 3-(3-methoxyphenyl)-1H-pyrazole also provides complementary information on the vibrational modes. nih.gov Based on these data and known group frequencies, a detailed assignment of the principal vibrational modes can be made. mdpi.comderpharmachemica.com

Table 2: Principal Vibrational Modes for 1-(3-methoxyphenyl)-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3150-3050 | Medium-Weak | Aromatic and Pyrazole C-H Stretching |

| 2980-2850 | Medium | Methoxy (-OCH₃) C-H Stretching |

| ~1600 | Strong | Aromatic C=C Stretching |

| ~1580 | Strong | Pyrazole Ring C=N and C=C Stretching |

| ~1490 | Medium | Aromatic C=C Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl ether) |

| ~1040 | Strong | Symmetric C-O-C Stretching (Aryl ether) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for identifying and quantifying compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of 1-(3-methoxyphenyl)-1H-pyrazole is expected to be dominated by π → π* electronic transitions originating from the pyrazole and methoxyphenyl chromophores. materialsciencejournal.org The pyrazole ring itself exhibits absorption in the far UV region. For instance, the parent 1H-pyrazole has a π → π* transition around 210 nm. nist.gov The presence of the methoxyphenyl group, an auxochrome-bearing chromophore, is expected to cause a bathochromic (red) shift and an increase in absorption intensity. The benzene ring typically shows a primary band near 200 nm and a secondary, less intense band near 255 nm. The methoxy substituent further shifts these bands to longer wavelengths. Therefore, the spectrum of 1-(3-methoxyphenyl)-1H-pyrazole is predicted to display strong absorption bands in the 200-300 nm range, characteristic of the combined electronic systems. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for 1-(3-methoxyphenyl)-1H-pyrazole

| Predicted λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~220 | π → π* | Pyrazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated species [M+H]⁺ in positive ion mode. For 1-(3-methoxyphenyl)-1H-pyrazole (molecular formula C₁₀H₁₀N₂O), the expected molecular weight is 174.20 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent signal corresponding to the protonated molecule. rsc.org Analysis of related pyrazole structures confirms the formation of the [M+H]⁺ ion as the base peak or a major peak in the spectrum. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass. For 1-(3-methoxyphenyl)-1H-pyrazole, HRMS is crucial for confirming its elemental composition, C₁₀H₁₀N₂O. rsc.org The experimentally determined mass would be compared to the calculated exact mass, with a very low mass error (typically <5 ppm) confirming the proposed formula. rsc.org

Table 4: Predicted Mass Spectrometry Data for 1-(3-methoxyphenyl)-1H-pyrazole

| Technique | Ion | Calculated m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [C₁₀H₁₀N₂O + H]⁺ | 175.09 | Molecular Weight Confirmation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. This technique also reveals information about intermolecular interactions and crystal packing.

While the specific crystal structure for 1-(3-methoxyphenyl)-1H-pyrazole is not publicly available, analysis of closely related pyrazole derivatives provides insight into the expected structural features. researchgate.netresearchgate.net For example, the crystal structure of 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole reveals an essentially planar molecule stabilized by intramolecular hydrogen bonds. nih.gov Similarly, the structure of 1-(3-methoxyphenyl)-1H-pyrazole would be expected to show a specific dihedral angle between the planes of the pyrazole and methoxyphenyl rings, influenced by crystal packing forces and potential weak intermolecular interactions such as C-H···π or C-H···N hydrogen bonds. researchgate.netmdpi.com The table below presents crystallographic data for a related isomer to illustrate the type of parameters obtained from an X-ray diffraction experiment. nih.gov

Table 5: Representative Crystallographic Data for a Related Pyrazole Isomer (C₁₆H₁₄N₂O₂)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 17.5626 (15) |

| b (Å) | 10.2239 (7) |

| c (Å) | 7.4513 (7) |

| Volume (ų) | 1337.94 (19) |

| Z (molecules/unit cell) | 4 |

| Bond Length (N-N) (Å) | ~1.35 |

Computational Chemistry and Theoretical Investigations of 1 3 Methoxyphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance of accuracy and computational efficiency. For derivatives of 1-(3-methoxyphenyl)-1H-pyrazole, DFT calculations have been instrumental in elucidating various molecular properties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For pyrazole (B372694) derivatives containing a methoxyphenyl group, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles.

Studies on related compounds, such as 5-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, reveal that the methoxyphenyl and pyrazole rings are nearly coplanar. In one such study, the dihedral angle between the pyrazole ring and the methoxyphenyl ring was found to be a mere 3.8(2)°. acu.edu.inuomphysics.net This planarity suggests a significant degree of conjugation between the two ring systems. The methoxy (B1213986) group attached to the phenyl ring also tends to lie in the same plane. acu.edu.in Theoretical calculations of these geometric parameters have shown good agreement with experimental data obtained from X-ray diffraction. uomphysics.net

Table 1: Representative Optimized Geometric Parameters for a Methoxyphenyl-Pyrazole Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Dihedral Angle | Pyrazole Ring - Methoxyphenyl Ring | 3.8(2)° |

| Torsion Angle | C17-O1-C15-C16 | -175.7(4)° |

Note: Data is based on a closely related derivative and serves as a representative example.

Vibrational frequency analysis, often performed after geometry optimization, provides theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands.

For pyrazole-containing molecules, characteristic vibrational frequencies have been identified through DFT calculations. For instance, the C-H stretching vibrations of the pyrazole ring are typically observed around 3268 cm⁻¹. researchgate.net Aromatic C-C stretching vibrations generally appear in the region of 1625–1430 cm⁻¹. derpharmachemica.com The deformation of the pyrazole ring itself has been theoretically calculated to be around 640 cm⁻¹. derpharmachemica.com These theoretical values show good agreement with experimental FT-IR data.

Table 2: Calculated Vibrational Frequencies for Pyrazole Derivatives

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching | Pyrazole Ring | ~3268 |

| C-C Stretching | Aromatic Ring | 1430-1625 |

| Ring Deformation | Pyrazole Ring | ~640 |

Note: These are typical frequency ranges observed for pyrazole derivatives.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For a derivative of 1-(3-methoxyphenyl)-1H-pyrazole, the HOMO-LUMO energy gap was calculated to be 4.3783 eV. acu.edu.in A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many pyrazole derivatives, the HOMO and LUMO are distributed over the π-conjugated system of the aromatic rings.

Table 3: Frontier Molecular Orbital Energies for a Methoxyphenyl-Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.44 |

| LUMO | -1.21 |

| HOMO-LUMO Gap | 4.23 |

Note: Data is based on a closely related derivative and serves as a representative example. jcsp.org.pk

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

In a typical MEP map, regions of negative potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For molecules containing pyrazole and methoxyphenyl rings, the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group are generally expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would correspondingly represent regions of positive potential.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a localized picture of chemical bonds and lone pairs, which is useful for understanding hyperconjugative interactions and charge transfer.

NBO analysis can elucidate the donor-acceptor interactions that contribute to the stability of the molecule. uba.ar These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the context of 1-(3-methoxyphenyl)-1H-pyrazole, NBO analysis would be valuable for understanding the electronic interactions between the methoxyphenyl and pyrazole rings, as well as for studying potential intermolecular interactions such as hydrogen bonding in the solid state.

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. DFT calculations are a powerful tool for predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β).

For pyrazole derivatives, DFT studies have been conducted to evaluate their potential as NLO materials. ekb.eg The presence of electron-donating (like the methoxy group) and electron-accepting moieties connected through a π-conjugated system can enhance the NLO response. Theoretical calculations of parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can provide valuable insights into the NLO potential of 1-(3-methoxyphenyl)-1H-pyrazole and guide the design of new materials with enhanced NLO properties. eurjchem.com

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify the most stable conformations (energy minima) and the transition states between them. This provides valuable insights into the molecule's flexibility, conformational preferences, and potential reaction pathways.

In the context of 1-(3-methoxyphenyl)-1H-pyrazole, a relaxed PES scan can be performed by rotating the dihedral angle between the methoxyphenyl and pyrazole rings. This type of scan helps to understand the rotational barrier and the most stable orientation of the two rings relative to each other. The process involves a series of constrained geometry optimizations where the dihedral angle is fixed at various values, while all other geometric parameters are allowed to relax to their minimum energy arrangement. uni-muenchen.demolssi.org The resulting energy profile reveals the energetic landscape of this rotation.

For a molecule like 1-(3-methoxyphenyl)-1H-pyrazole, the PES scan would likely show energy minima corresponding to conformations where steric hindrance between the two rings is minimized. The transition state would represent the conformation with the highest energy, likely where the rings are eclipsed, leading to maximum steric repulsion. The energy difference between the minimum and the transition state provides the rotational energy barrier. These calculations are crucial for understanding how the molecule might behave in different environments and how its conformation influences its interactions with other molecules.

Fukui Function Analysis for Chemical Reactivity

Fukui function analysis is a theoretical tool derived from density functional theory (DFT) that helps predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netsemanticscholar.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. By identifying regions where the Fukui function is largest, one can pinpoint the atoms or functional groups that are most susceptible to a specific type of chemical reaction. scielo.org.mx

For 1-(3-methoxyphenyl)-1H-pyrazole, Fukui function analysis can provide a detailed map of its chemical reactivity. The analysis would likely indicate that the nitrogen atoms of the pyrazole ring are susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, specific carbon atoms on both the pyrazole and methoxyphenyl rings might be identified as sites for nucleophilic attack, depending on the electron-withdrawing or -donating effects of the substituents. researchgate.net This information is instrumental in understanding the molecule's behavior in chemical reactions and can guide the synthesis of new derivatives. The analysis can also help in explaining the regioselectivity of certain reactions involving this compound. researchgate.net

Atom in Molecule (AIM) Theory for Binding Energies

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method to analyze the electron density of a molecule to understand its chemical bonding and structure. wikipedia.orguni-rostock.de By examining the topology of the electron density, AIM can identify critical points, such as bond critical points (BCPs), which are indicative of a chemical bond. ias.ac.inresearchgate.net The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the interaction, whether it is a strong covalent bond or a weaker non-covalent interaction like a hydrogen bond. ias.ac.in

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

For 1-(3-methoxyphenyl)-1H-pyrazole, this analysis would reveal the nature and extent of the intermolecular contacts that stabilize its crystal structure. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify specific regions involved in close contacts, such as hydrogen bonds and other van der Waals interactions. iucr.orgnih.gov

The analysis can be further broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like 1-(3-methoxyphenyl)-1H-pyrazole, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov The relative percentages of these contacts provide insight into the packing forces within the crystal. For example, a high percentage of H···H contacts is common due to the abundance of hydrogen atoms on the molecular surface. nih.gov The presence of the methoxy group would likely result in significant O···H contacts, indicating the importance of hydrogen bonding in the crystal packing. cardiff.ac.uk

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For 1-(3-methoxyphenyl)-1H-pyrazole and its derivatives, molecular docking studies have been employed to predict their binding modes and estimate their binding affinities with various biological macromolecules. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. ajpp.in For example, derivatives of pyrazole have been docked into the active sites of enzymes like carbonic anhydrase, cyclooxygenase-2 (COX-2), and monoamine oxidase (MAO) to predict their inhibitory potential. nih.govmdpi.comacs.org

The binding affinity, often expressed as a docking score or binding energy, provides an estimation of the strength of the interaction. A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor. researchgate.net These computational predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved binding characteristics. dundee.ac.uk

Table 1: Examples of Molecular Docking Studies with Pyrazole Derivatives

| Target Enzyme | Pyrazole Derivative Class | Key Findings |

| Carbonic Anhydrase I and II | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Showed low-nanomolar inhibition constants, with binding modes enlightened by computational studies. nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyridine, pyran, and/or pyrazole moieties | In silico molecular docking aligned with in vitro anti-inflammatory evaluation, identifying potent inhibitors. mdpi.com |

| Monoamine Oxidase (MAO) | N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Computational work highlighted relevant interactions in the recognition mechanism within both MAO-A and MAO-B active sites. researchgate.net |

| Thymidylate Kinase (TMPK) | N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Molecular modeling studies elucidated binding modes and interactions with DNA. ajpp.in |

Investigation of Enzyme Inhibition Mechanisms through Computational Modeling

Computational modeling, particularly molecular docking and molecular dynamics simulations, plays a crucial role in elucidating the mechanisms by which compounds like 1-(3-methoxyphenyl)-1H-pyrazole and its analogs inhibit enzyme activity. researchgate.net These methods provide a detailed, atom-level view of how a ligand binds to an enzyme's active site and interferes with its function.

Molecular docking can identify the specific amino acid residues that the inhibitor interacts with, revealing the key binding interactions that anchor the inhibitor in the active site. acs.org For instance, the pyrazole ring might form hydrogen bonds with polar residues, while the methoxyphenyl group could engage in hydrophobic interactions within a nonpolar pocket of the enzyme. By understanding these interactions, researchers can rationalize the observed inhibitory activity and selectivity of a compound. researchgate.net

Furthermore, computational studies can shed light on the conformational changes that may occur in the enzyme or the inhibitor upon binding. Molecular dynamics simulations can be used to study the stability of the ligand-enzyme complex over time and to explore the dynamic nature of the interactions. This information is critical for understanding the complete mechanism of inhibition and for designing more effective and specific enzyme inhibitors. nih.gov

In Vitro Biological Activity Studies and Mechanistic Insights of 1 3 Methoxyphenyl 1h Pyrazole Derivatives

Anti-Inflammatory Activities in Cellular Models

The anti-inflammatory potential of 1-(3-methoxyphenyl)-1H-pyrazole derivatives has been a key area of investigation. These studies often utilize cellular models to assess the ability of these compounds to modulate inflammatory pathways.

Inhibition of Inflammatory Mediators (e.g., COX enzymes)

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, potent mediators of inflammation. nih.gov Several 1-(3-methoxyphenyl)-1H-pyrazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 isoforms. Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

In vitro assays have demonstrated that certain hybrid pyrazole (B372694) analogues exhibit significant and selective COX-2 inhibitory activity. For instance, a series of compounds showed weak inhibition of the COX-1 isoenzyme but revealed potent activity against the COX-2 isoenzyme, with some derivatives displaying a high selective index (SI) comparable to the reference drug, celecoxib. The benzene (B151609) sulfonamide moiety attached to the pyrazole core is considered important for this selective COX-2 inhibitory activity.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| Compound 5r | 128.81 | 2.00 | 64.40 |

| Compound 5s | 130.59 | 1.79 | 72.95 |

| Compound 5t | 214.07 | 9.63 | 22.21 |

| Compound 5u | 134.11 | 1.79 | 74.92 |

| Celecoxib (Reference) | 13.62 | 0.17 | 78.06 |

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular, Antiviral)

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives, including those with a 1-(3-methoxyphenyl) moiety, have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Growth Inhibition Studies against Pathogen Strains

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have reported the MIC values of various 1-(3-methoxyphenyl)-1H-pyrazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain pyrazole-thiazole hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other derivatives have shown significant inhibitory effects against strains like Escherichia coli, Bacillus subtilis, and Candida albicans.

| Compound/Derivative Type | Microorganism | MIC (μg/mL) |

|---|---|---|

| 4d (4,5-dihydropyrazole derivative) | Bacillus subtilis | 0.39 |

| 4d (4,5-dihydropyrazole derivative) | Staphylococcus aureus | 0.39 |

| 4t (4,5-dihydropyrazole derivative) | Pseudomonas aeruginosa | 0.39 |

| 4t (4,5-dihydropyrazole derivative) | Escherichia coli | 0.39 |

| 5d (3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | Escherichia coli | 1 |

| 5d (3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | Staphylococcus aureus | 2 |

| 5d (3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) | Candida albicans | 2 |

Proposed Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For pyrazole derivatives, a significant body of evidence from in vitro and in silico studies points to the inhibition of bacterial DNA gyrase as a primary mechanism. nih.govmdpi.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to cell death. mdpi.com Several studies have demonstrated that 1-(3-methoxyphenyl)-1H-pyrazole derivatives can effectively inhibit E. coli and S. aureus DNA gyrase with low IC₅₀ values. nih.govmdpi.com Molecular docking simulations have further supported these findings, showing that these compounds can fit into the active site of the enzyme. nih.gov

In addition to DNA gyrase inhibition, other mechanisms have been proposed. Some studies suggest that these compounds may act by disrupting the bacterial cell wall. nih.gov It is also plausible that certain derivatives may have multiple mechanisms of action, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov

Antiproliferative and Antitumor Activities in Cancer Cell Lines

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyrazole derivatives showing considerable potential. In vitro studies using a panel of human cancer cell lines are fundamental to identifying promising candidates for further development.

Cell Line Specific Inhibitory Effects (e.g., SGC-7901, A549, HT-1080, MDA-MB-231, HepG2)

Derivatives of 1-(3-methoxyphenyl)-1H-pyrazole have been evaluated for their cytotoxic and antiproliferative effects against various cancer cell lines. These studies have revealed that the inhibitory activity can be highly specific to the cell line. For instance, certain pyrazole derivatives have shown significant growth inhibitory activity against human lung cancer (A549), triple-negative breast cancer (MDA-MB-231), and liver cancer (HepG2) cells. nih.govnih.gov The potency of these compounds is often expressed as the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value.

One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles found that a specific derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was particularly effective against the MDA-MB-231 cell line, with IC₅₀ values significantly lower than the standard chemotherapeutic agent, Paclitaxel. nih.govnih.gov Another study identified a pyrazole derivative that was highly active against A549 cells, with a GI₅₀ value of 0.19 µM. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in μM) | Time (h) |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-231 | 14.97 | 24 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-231 | 6.45 | 48 |

| Paclitaxel (Reference) | MDA-MB-231 | 49.90 | 24 |

| Paclitaxel (Reference) | MDA-MB-231 | 25.19 | 48 |

| Benzofuropyrazole derivative 4a | A549 | 0.19 | Not Specified |

| Pyrazoline hybrid 1 | HepG2 | 6.71 | Not Specified |

Investigation of Molecular Targets (e.g., kinases like FLT3, VEGFR2)

Derivatives of the pyrazole scaffold have been identified as inhibitors of key protein kinases involved in cellular signaling pathways, such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

One specific derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as an inhibitor of the FLT3-Internal Tandem Duplication (ITD) pathway. nih.gov Activating mutations in FLT3 are found in approximately 30% of all acute myeloid leukemia (AML) cases. nih.gov This compound potently inhibits leukemia cell lines that are driven by FLT3-ITD and its secondary mutations, such as D835Y and F691L. nih.govresearchgate.net

Furthermore, the broader methoxyphenyl pyrazole structure has been explored for its potential against VEGFR2. bohrium.comnih.govresearchgate.net VEGFR2 is a critical receptor tyrosine kinase that plays a significant role in angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov Guided by the pharmacophoric features of known VEGFR-2 antagonists, novel series of 4-methoxyphenyl (B3050149) pyrazole derivatives were designed and synthesized as potential dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. bohrium.com One such study reported a pyrimidine (B1678525) derivative that exhibited strong inhibitory activity against VEGFR-2 with an IC50 value of 0.098 µM. bohrium.com Another study on pyrazole derivatives targeting liver cancer identified a compound (6b) that showed promising VEGFR2 inhibition with an IC50 value of 0.2 µM. nih.gov

| Compound Class | Target Kinase | Key Findings | Reported IC₅₀ Values |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivative containing a 3-methoxyphenyl (B12655295) group | FLT3-ITD | Potently inhibits clinically related leukemia cell lines. nih.gov | Data not specified in abstracts. |

| 4-methoxyphenyl pyrimidine derivative | VEGFR-2 | Exhibited the highest inhibitory activity against VEGFR-2. bohrium.com | 0.098 µM bohrium.com |

| N-Manniche base of a pyrazole derivative | VEGFR-2 | Showed promising dual VEGFR2/CDK-2 inhibition. nih.gov | 0.2 µM nih.gov |

Mechanisms of Action (e.g., inhibition of cell proliferation, protein binding)

The biological effects of 1-(3-methoxyphenyl)-1H-pyrazole derivatives are underpinned by several mechanisms of action at the cellular level, primarily the inhibition of cell proliferation and direct protein binding.

Inhibition of Cell Proliferation: Research has demonstrated that pyrazole compounds can exert significant anti-proliferative effects. For instance, the FLT3 inhibitor N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was found to have potent antiproliferative effects on various clinically relevant leukemia cell lines. nih.gov Studies indicate that this compound mediates proapoptotic effects, a form of programmed cell death, by inhibiting the FLT3 pathway. nih.gov

Other pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. waocp.orgnih.gov One study on triple-negative breast cancer cells found that a pyrazole derivative induced dose- and time-dependent cell toxicity, leading to cell cycle arrest in the S phase and triggering apoptosis. waocp.orgnih.gov The anti-proliferative activity of certain pyrazole compounds was found to be similar across both drug-sensitive and drug-resistant cell lines, suggesting they can overcome common mechanisms of drug resistance. nih.gov

Protein Binding: The inhibitory activities of pyrazole derivatives are a direct result of their ability to bind to target proteins. Spectroscopic studies have been used to confirm the binding affinity of these compounds to their targets. For example, a series of diarylpyrazole derivatives were evaluated for their binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1, a crucial enzyme for the bacterium. cardiff.ac.uk The studies showed that these compounds displayed a type II binding profile, which suggests direct binding to the heme iron within the enzyme's active site. cardiff.ac.uk The binding affinity (Kd) for one of the most effective methoxy-substituted triazole derivatives was measured at 5.13 µM. cardiff.ac.uk This direct interaction blocks the active site, preventing the natural substrate from binding and inhibiting the enzyme's function. cardiff.ac.uk

Antioxidant Activities and Free Radical Scavenging

Derivatives of 1H-pyrazole have demonstrated notable potential as antioxidant agents, capable of scavenging harmful free radicals. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous disease processes. The pyrazole scaffold has been a focus for developing novel antioxidant compounds. nih.govnih.govresearchgate.net

Studies have shown that synthesized dihydropyrazole derivatives exhibit a range of antioxidant activities, with some compounds demonstrating excellent potency compared to standard antioxidants like ascorbic acid. nih.govresearchgate.net For example, in one study of 22 dihydropyrazole compounds, 11 exhibited superior activity relative to the standard, with IC50 values ranging from 30.03 to 913.58 μM. nih.govresearchgate.net

In Vitro Assays for Oxidative Stress Modulation

The antioxidant capacity of pyrazole derivatives is quantified using various established in vitro assays that measure their ability to neutralize free radicals.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical scavenging assay. nih.gov In one investigation, a series of novel thienyl-pyrazoles were synthesized and evaluated. nih.gov Specifically, compounds containing a 3-methoxyphenyl group were part of the study. nih.gov The results showed that some of these derivatives displayed excellent DPPH radical scavenging activity, with IC50 values as low as 0.245 ± 0.01 µM, which was more potent than the ascorbic acid standard (IC50 = 0.483 ± 0.01 µM). nih.gov Similarly, potent hydroxyl radical scavenging was observed, with IC50 values around 0.892 ± 0.01 µM, significantly better than the butylated hydroxyanisole (BHA) standard (IC50 = 1.739 ± 0.01 µM). nih.gov Other assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging and nitric oxide (NO) radical scavenging methods, have also been employed to confirm the antioxidant potential of this class of compounds. niscpr.res.innih.govresearchgate.net

| Compound Series | Assay | Most Active Compound IC₅₀ (µM) | Standard Compound IC₅₀ (µM) |

|---|---|---|---|

| Thienyl-pyrazoles | DPPH Radical Scavenging | 0.245 ± 0.01 nih.gov | 0.483 ± 0.01 (Ascorbic Acid) nih.gov |

| Thienyl-pyrazoles | Hydroxyl Radical Scavenging | 0.892 ± 0.01 nih.gov | 1.739 ± 0.01 (BHA) nih.gov |

| Dihydropyrazoles | DPPH Radical Scavenging | 30.03 (lowest value in range) researchgate.net | 287.30 (Ascorbic Acid) researchgate.net |

Enzyme Inhibition Studies

The 1-(3-methoxyphenyl)-1H-pyrazole scaffold and its derivatives have been the subject of numerous studies investigating their potential as inhibitors of various enzymes. These investigations are foundational for understanding the biochemical interactions of these compounds, excluding any therapeutic interpretations.

Monoamine Oxidase (MAO) Inhibition (Isoforms A and B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes involved in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a significant area of research. Several studies have shown that pyrazole and pyrazoline derivatives possess MAO inhibitory activity.

In one study, a series of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit MAO. nih.gov The enzymes were isolated from rat-liver homogenates and human platelets. nih.gov Notably, derivatives such as 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated MAO-A inhibitory effects as potent as the standard inhibitor, clorgyline. nih.gov Another study synthesized ethyl and phenyl carbamate (B1207046) derivatives of pyrazoline and found them to be selective inhibitors of MAO-A. drugbank.com One compound in this series (3f) was found to be equally potent as the drug moclobemide, with a Ki value of 4.96 ± 0.21 nM for MAO-A. drugbank.com

| Compound Series | Target Isoform | Key Findings | Reported Potency (Kᵢ or comparison) |

|---|---|---|---|

| 1-thiocarbamoyl-pyrazoles | MAO-A | Inhibitory effects were as potent as clorgyline. nih.gov | Comparable to Clorgyline nih.gov |

| 3,5-biaryl-pyrazoline-1-carboxylates | MAO-A | Compound 3f was equally potent as moclobemide. drugbank.com | Kᵢ = 4.96 ± 0.21 nM drugbank.com |

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller sugars. nih.gov The inhibition of this enzyme is a widely studied mechanism. Research has shown that dihydropyrazole derivatives can act as potent α-amylase inhibitors.

A comprehensive study evaluated 22 different dihydropyrazole derivatives for their in vitro α-amylase inhibitory activity. nih.govresearchgate.net The results were notable, with the compounds demonstrating a wide range of activity, from excellent to good, with IC50 values spanning from 0.5509 µM to 810.73 µM. nih.govresearchgate.net Several of the tested compounds, including one with a 4-methoxyphenyl substituent, showed significantly better inhibitory activity than the standard, acarbose (B1664774) (IC50 = 73.12 µM). nih.govresearchgate.net Another study investigating pyrazole derivatives against α-amylase purified from the sera of pancreatic cancer patients also found that the inhibitory effect increased with the concentration of the compound. ajchem-a.com

| Compound Series | Target Enzyme | Activity Range (IC₅₀) | Standard (Acarbose) IC₅₀ |

|---|---|---|---|

| Dihydropyrazoles | α-Amylase | 0.5509 µM - 810.73 µM nih.govresearchgate.net | 73.12 µM nih.govresearchgate.net |

| Pyrazole derivative B | α-Amylase | Showed maximum inhibition of 50% at 75 µg/mL. ajchem-a.com | Not directly compared with IC₅₀. |

Other Enzyme Systems Related to Metabolic Processes

Derivatives of 1-(3-methoxyphenyl)-1H-pyrazole have been investigated for their inhibitory effects on various enzyme systems crucial to metabolic processes, extending beyond primary drug metabolism pathways. These studies highlight the therapeutic potential of this scaffold in conditions such as diabetes and inflammation.

Research into pyrazole derivatives has demonstrated notable inhibitory activity against carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. nih.govnih.gov These enzymes are key targets in the management of type 2 diabetes, as their inhibition can control postprandial hyperglycemia. For instance, a series of novel pyrazole-phthalazine hybrids were synthesized and evaluated, with many compounds showing significantly higher α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov The most potent compound in one study, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione (8l), exhibited an IC50 value of 13.66 µM, which was approximately 53-fold more potent than acarbose (IC50 = 720.18 µM). nih.gov Kinetic studies revealed this compound to be a competitive inhibitor. nih.gov Similarly, other synthesized pyrazole derivatives, Pyz-1 and Pyz-2, also showed potent inhibition of both α-glucosidase and α-amylase. nih.gov

Another area of investigation involves enzymes linked to inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzymes are central to the metabolism of arachidonic acid to produce prostaglandins, which are potent mediators of inflammation. ptfarm.plresearchgate.net Certain pyrazole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ptfarm.plresearchgate.net Additionally, pyrazole-based compounds have been evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of fatty acids and linked to inflammation. nih.gov

Furthermore, the inhibitory potential of pyrazole derivatives has been explored against cholinesterases, enzymes that metabolize neurotransmitters. A study on N-phenylacetamide derivatives bearing a pyrazole or triazole ring showed moderate and selective acetylcholinesterase (AChE) inhibitory activity. researchgate.net The most active compound in that series, which included a methoxyphenyl moiety, was identified as 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide, with an IC50 value of 6.68 µM. researchgate.net

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) of Reference |

|---|---|---|---|---|

| Compound 8l | α-glucosidase | 13.66 ± 0.009 | Acarbose | 720.18 ± 0.008 |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase (AChE) | 6.68 | - | - |

Kinase Inhibition (e.g., FLT3, VEGFR2)

The 1-(3-methoxyphenyl)-1H-pyrazole scaffold is a key structural feature in the development of potent kinase inhibitors, particularly for targets implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.govresearchgate.netnih.gov Similarly, VEGFR2 is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org

Several derivatives incorporating the methoxyphenyl pyrazole motif have demonstrated significant FLT3 inhibition. One such compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as a potent inhibitor of both the FLT3-ITD (internal tandem duplication) mutation and the BCR-ABL pathway. nih.govresearchgate.net This compound effectively inhibits leukemia cell lines driven by various clinically relevant FLT3 mutations, including resistance-conferring secondary mutations like D835Y and F691L. nih.gov Medicinal chemistry optimization of an N-biphenyl-N′-(1H-pyrazol-5-yl)urea scaffold also led to the identification of selective and metabolically stable FLT3 inhibitors with nanomolar enzymatic and cellular activity. nih.gov An optimized compound from this series, 10q, showed an IC50 of 230 nM against isolated FLT3 and potent activity against FLT3-driven cell lines (280 nM for MV4-11 and 18 nM for MOLM-14). nih.gov

In the context of VEGFR2 inhibition, pyrazole-based derivatives have also shown considerable promise. A study focused on developing dual VEGFR2/CDK-2 inhibitors for liver cancer identified several potent compounds. nih.gov Compound 6b from this research exhibited strong dual inhibition with an IC50 value of 0.2 µM against VEGFR2. nih.gov Another compound, 4a, also showed promising dual inhibitory activity with a VEGFR2 IC50 of 0.55 µM. nih.gov These findings underscore the potential of the pyrazole scaffold to generate effective anti-angiogenic agents by targeting key kinases like VEGFR2. nih.govsemanticscholar.org The development of such inhibitors is a promising strategy for treating various cancers, including liver, breast, and colon cancer. nih.govnih.gov

| Compound | Target Kinase | IC50 Value (µM) | Reference Compound | IC50 Value (µM) of Reference |

|---|---|---|---|---|

| Compound 10q | FLT3 (enzymatic) | 0.230 | - | - |

| Compound 4a | VEGFR2 | 0.55 | Sorafenib | 0.03 |

| Compound 5a | VEGFR2 | 0.267 | Sorafenib | 0.03 |

| Compound 6b | VEGFR2 | 0.2 | Sorafenib | 0.03 |

Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl 1h Pyrazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 1-(3-methoxyphenyl)-1H-pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and the phenyl rings. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a crucial role in modulating the interaction of the compounds with their biological targets.

Research has shown that substitutions on the pyrazole ring are a key determinant of the efficacy and potency of these analogs nih.gov. For instance, in a series of pyrazole-based kinase inhibitors, the introduction of different groups at various positions on the pyrazole core led to significant variations in their inhibitory activity. The nature of these functional groups can affect the binding affinity to the target protein, often through hydrogen bonding or hydrophobic interactions nih.gov.